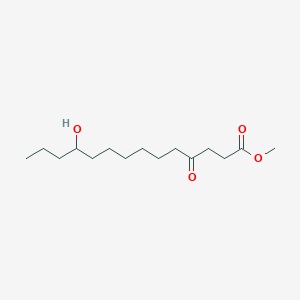

Methyl 11-hydroxy-4-oxotetradecanoate

Cat. No. B8560808

Key on ui cas rn:

915281-18-4

M. Wt: 272.38 g/mol

InChI Key: AZMXBVKNISOQMP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07560536B2

Procedure details

In order to determine the stereochemistry at the 11-position, 1 was hydrolyzed first with base and then with acid to yield 11-hydroxy-4-oxo-tetradecanoic acid (8). The long chain fatty acid (8) was reacted with excess diazomethane to furnish 11-hydroxy-4-oxo-tetradecanoic acid methyl ester (9). Compound 9 was converted to the two Mosher esters 10 and 11 with (R)- and (S)-methoxyphenylacetic acid (MPA), using the EDCI/DMAP coupling conditions. (Seco, J. M.; Quinoa, E.; Riguera, R., Tetrahedron: Asymmetry 2001, 12, 2915-2925.) The resulting 11-MPA esters 10 and 11 were subjected to NMR analysis. The chemical shift differences ΔδRS were significant (Scheme 1), which made it possible to conclude that 1 had the (S)-configuration at C-11. The sugars were determined as D-glucose and D-fucose by hydrolysis and determination of the sign of rotation of the isolated carbohydrates. This conclusion was supported by MM2 calculations, which indicated that only the diastereomer with both D-sugars would give the relatively strong ROESY correlations between H-11 and H—F-1 and between H—F-2 and H-G-1 that were exhibited in the spectrum of 1.

Name

11-hydroxy-4-oxo-tetradecanoic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

long chain fatty acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH:2]([CH2:16][CH2:17][CH3:18])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13].[N+](=[CH2:21])=[N-]>>[CH3:21][O:13][C:12](=[O:14])[CH2:11][CH2:10][C:9](=[O:15])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]([OH:1])[CH2:16][CH2:17][CH3:18]

|

Inputs

Step One

|

Name

|

11-hydroxy-4-oxo-tetradecanoic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(CCCCCCC(CCC(=O)O)=O)CCC

|

Step Two

|

Name

|

long chain fatty acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(CCCCCCC(CCC(=O)O)=O)CCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=[N-])=C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CCC(CCCCCCC(CCC)O)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |